molecular formula C15H19NO4 B13986488 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester

2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester

Cat. No.: B13986488
M. Wt: 277.31 g/mol
InChI Key: XPADDIGMWMCCSL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methylene group, a keto group, and a phenylmethoxy group. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a dimethylamino compound with a methylene group, followed by the introduction of a keto group and a phenylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methylene-, methyl ester
  • Butanoic acid, 3-oxo-, 2-(dimethylamino)ethyl ester
  • Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester

Uniqueness

2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C15H19NO4/c1-16(2)9-13(15(18)19-3)14(17)11-20-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3

InChI Key

XPADDIGMWMCCSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)COCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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